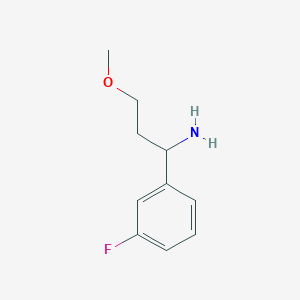

1-(3-Fluorophenyl)-3-methoxypropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3-methoxypropan-1-amine |

InChI |

InChI=1S/C10H14FNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3 |

InChI Key |

XYKHDSDJFJCJKR-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorophenyl 3 Methoxypropan 1 Amine and Analogous Structural Motifs

Conventional Synthetic Routes for Amine and Ether Linkages

Traditional synthetic approaches to compounds like 1-(3-Fluorophenyl)-3-methoxypropan-1-amine often involve the sequential or convergent formation of the amine and ether groups through well-established reactions. These methods are valued for their reliability and scalability.

Hydrogenation of Nitriles as a Pathway to Propanamine Derivatives

The catalytic hydrogenation of nitriles stands as a robust and widely utilized method for the synthesis of primary amines, including propanamine derivatives. nsf.govnih.gov This approach is particularly relevant for the synthesis of this compound, where the corresponding nitrile precursor, 3-(3-fluorophenyl)-3-methoxypropanenitrile, can be reduced to the desired amine.

The reaction typically involves the use of a heterogeneous catalyst, such as Raney® Nickel or palladium on carbon, under a hydrogen atmosphere. researchgate.netgoogle.com The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, Raney® Nickel is often employed for the hydrogenation of aliphatic nitriles, while palladium-based catalysts can also be effective. nih.govresearchgate.net The use of 2-propanol as a hydrogen donor in transfer hydrogenation with Raney® Nickel has also been reported. researchgate.net

A significant challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amines as byproducts. nih.gov To mitigate this, reaction conditions can be optimized. For example, conducting the reaction in the presence of an acid can improve the selectivity for the primary amine by protonating the initially formed imine intermediate, thereby disfavoring its reaction with another molecule of the primary amine product. nih.gov Recent advancements have also explored electrocatalytic hydrogenation methods, which can offer high selectivity for primary amines under mild, room-temperature conditions by using nanostructured copper electrocatalysts in the presence of CO2-saturated electrolytes. nsf.gov

Table 1: Comparison of Catalysts for Nitrile Hydrogenation

| Catalyst | Typical Substrates | Key Advantages | Potential Drawbacks |

| Raney® Nickel | Aliphatic Nitriles | High activity, cost-effective | Can lead to over-reduction, pyrophoric |

| Palladium on Carbon | Aromatic and Aliphatic Nitriles | Good selectivity, versatile | Higher cost than nickel catalysts |

| Raney Cobalt | Aliphatic Nitriles | High selectivity for primary amines | May require higher temperatures/pressures |

| Rhodium on Carbon | Aliphatic Nitriles | Can be highly selective for secondary amines | Product distribution can be temperature-sensitive |

Strategies for Amine Protection and Subsequent Deprotection in Complex Syntheses

In the synthesis of complex molecules containing multiple functional groups, the protection of amines is a crucial step to prevent unwanted side reactions. libretexts.org The amine group is nucleophilic and can react with a wide range of electrophiles. libretexts.org Therefore, temporarily masking its reactivity with a protecting group is often necessary to achieve the desired chemical transformation elsewhere in the molecule.

Commonly used protecting groups for amines include carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comslideshare.net The Boc group is widely favored in non-peptide chemistry due to its stability under many reaction conditions and the relative ease of its removal. masterorganicchemistry.comfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

Deprotection of the Boc group is most commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. Alternatively, thermal deprotection in continuous flow systems has been demonstrated as a catalyst-free method. acs.org Basic conditions can also be used for Boc deprotection in specific cases, particularly for primary amines with electron-withdrawing groups. acsgcipr.org The Cbz group, on the other hand, is typically removed by catalytic hydrogenolysis. masterorganicchemistry.comfishersci.co.uk

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl), thermal |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

| 4-Cyanobenzenesulfonamide | 4-Cs | 4-Cyanobenzenesulfonyl chloride | Thiol and base |

Catalytic Ammonification of Methoxypropanols to Yield Methoxypropylamines

The direct amination of alcohols, often referred to as catalytic ammonification, presents an atom-economical route to amines. For the synthesis of 3-methoxypropylamine (B165612), a structural analog of the target compound, this method involves the reaction of 3-methoxypropanol with ammonia (B1221849) in the presence of a suitable catalyst. google.com

This gas-phase reaction is typically carried out in a fixed-bed reactor at elevated temperatures and pressures. google.com A common catalyst system for this transformation is a mixed metal oxide, such as Cu-Co supported on a carrier like alumina-diatomite. google.com The reaction proceeds through the initial dehydrogenation of the alcohol to the corresponding aldehyde, which then reacts with ammonia to form an imine. Subsequent hydrogenation of the imine yields the primary amine.

The efficiency and selectivity of the process are highly dependent on the reaction parameters. Key variables include the reaction temperature, pressure, the molar ratio of ammonia to alcohol, and the hydrogen to alcohol molar ratio. google.com For instance, a patent describes a process for preparing 3-methoxypropylamine from 3-methoxypropanol using a Cu-Co/Al₂O₃-diatomite catalyst at temperatures of 120–220 °C and pressures of 0.3–1.5 MPa. google.com By controlling these conditions, it is possible to achieve high conversion of the alcohol and good selectivity for the desired primary amine.

Advanced Chiral Synthesis Approaches for Stereoselective Access

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of single enantiomers is of paramount importance in medicinal chemistry.

Enzymatic Catalysis in the Stereoselective Formation of Chiral Amines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.gov Enzymes, such as transaminases and lipases, are increasingly employed for the production of enantiomerically pure amines. nih.govworktribe.com

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. worktribe.comacs.org For the synthesis of chiral this compound, a prochiral ketone precursor, 1-(3-fluorophenyl)-3-methoxypropan-1-one, could be a suitable substrate for a transaminase. The stereochemical outcome of the reaction is determined by the specific transaminase used, as both (R)- and (S)-selective transaminases are available. nih.govnih.gov Protein engineering and directed evolution have significantly expanded the substrate scope of transaminases, allowing them to accept bulky and structurally diverse ketones. nih.govrsc.org

Lipases are another class of enzymes used for the synthesis of chiral amines, primarily through the kinetic resolution of racemic amines or their precursors. nih.govnih.gov In a typical lipase-catalyzed kinetic resolution, a racemic mixture of an alcohol precursor to the amine is subjected to enantioselective acylation. capes.gov.brresearchmap.jpnih.gov One enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted alcohols can then be separated, and the unreacted enantiomer can be converted to the desired chiral amine.

Table 3: Enzymatic Approaches to Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |

| Transaminases | Asymmetric Synthesis | Prochiral Ketones | Direct formation of a single enantiomer |

| Lipases | Kinetic Resolution | Racemic Alcohols/Amines | High enantioselectivity for a wide range of substrates |

| Amine Dehydrogenases | Reductive Amination | Ketones | High stereoselectivity, uses ammonia as amino donor |

Asymmetric Tandem Reactions for the Simultaneous Creation of Multiple Chiral Centers

Asymmetric tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds and stereocenters in a single operation from simple starting materials. nih.govpnas.org These reactions are particularly valuable for the construction of complex molecules with multiple stereogenic centers, such as those found in many natural products and pharmaceuticals.

For the synthesis of chiral 1,3-aminoalcohols, which share a structural motif with the target compound, several asymmetric tandem reactions have been developed. organic-chemistry.orgresearchgate.netorganic-chemistry.org One approach involves the use of a small molecule catalyst system to direct a tandem conjugate addition-protonation reaction pathway. pnas.org This can enable the direct and asymmetric formation of chiral acyclic amines containing 1,3-stereocenters from readily available achiral precursors. pnas.org

Another strategy employs the palladium-catalyzed cyclization of homoallylic trichloroacetimidates to form 5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols. acs.org This reaction can proceed with high diastereoselectivity, favoring the formation of the cis-isomers. acs.org The stereoselectivity is influenced by the steric bulk of the substituents on the starting material. acs.org These advanced tandem methodologies offer powerful and efficient routes to complex chiral building blocks.

Enantiospecific Borylation Processes and Diastereoselective Transformations

The creation of stereogenic centers, especially the C-N bond in chiral amines, requires precise stereochemical control. While direct enantiospecific borylation to form the amine is less common, related strategies involving the borylation of imines or other precursors offer a powerful route to chiral amino compounds.

Catalytic enantioselective nucleophilic borylation of ketimines using a copper(I)/chiral N-heterocyclic carbene (NHC) system provides access to optically active α-amino tertiary boronates with high enantioselectivity (up to 99% ee). acs.org This method is effective for a range of dialkyl ketimines, which can be subsequently converted to other functional groups. acs.org Although traditionally focused on α-amino acids, this approach highlights the potential for creating chiral C-B bonds that can be transformed into C-N bonds. researchgate.netnih.gov Rhodium-catalyzed asymmetric hydroboration of β,β-disubstituted α,β-unsaturated amides is another advanced method that yields chiral tertiary boronic esters with high regioselectivity and enantioselectivity. nih.gov

For structures containing fluorine, diastereoselective transformations are critical. A highly diastereoselective synthesis of primary β-fluoroamines (dr >20:1) has been developed, which involves the enantioselective α-fluorination of an aldehyde, followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. nih.govfigshare.com This methodology allows for complete control over the two adjacent stereocenters. nih.gov The stereochemical outcome is dictated by the formation of either a metal-chelated or non-metal-chelated transition state during the nucleophilic addition step. nih.gov Another approach involves the highly selective reduction of α-fluoroimines to β-fluoroamines using trichlorosilane, where the fluorine and nitrogen atoms activate the silane, leading to a highly ordered, chelation-controlled transition state and excellent diastereoselectivity (>100:1). nih.gov

Preparation of Chiral N-Substituted Amines Incorporating Fluorinated Moieties

The synthesis of chiral amines bearing fluorine atoms often relies on the use of chiral auxiliaries to direct stereochemistry. cas.cn The N-tert-butylsulfinyl group, pioneered by Ellman, is a powerful chiral directing group that activates imines for nucleophilic addition and allows for the synthesis of a broad range of fluorinated chiral amines with high stereoselectivity. cas.cnnih.gov This approach is one of the most widely used for preparing these valuable compounds. cas.cn

The general strategy involves two main pathways:

Stereoselective addition of a nucleophile to a fluorinated N-tert-butylsulfinyl imine. cas.cn

Asymmetric addition of a fluorinated nucleophile to a non-fluorinated N-tert-butylsulfinyl imine. cas.cn

For example, the diastereoselective addition of metal α-fluoroenolates to N-tert-butylsulfinyl imines provides a direct route to α-fluoro-β-amino acids. acs.org Similarly, the asymmetric Mannich addition of nucleophiles like arylethynes to (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine yields chiral trifluoromethylpropargylamines. beilstein-journals.org While diastereoselectivity can be moderate in some cases, the resulting diastereomers are often separable by standard chromatography. beilstein-journals.org A key advantage of this chemistry is the facile removal of the sulfinyl auxiliary under acidic conditions to yield the primary amine. beilstein-journals.org

Emerging Coupling Reactions and Reagent Development in Amination

Recent advances in synthetic methodology have provided powerful new tools for constructing C-N and C-O bonds, which are fundamental to the structure of this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation. wikipedia.orgopenochem.org This reaction enables the coupling of amines with aryl halides or triflates and has become a standard procedure in both academic and industrial settings due to its versatility and reliability. wikipedia.orgacsgcipr.org The reaction typically involves a palladium precursor, a phosphine (B1218219) or carbene ligand, and a base. acsgcipr.org Several generations of catalyst systems have been developed, expanding the substrate scope and allowing for milder reaction conditions. wikipedia.org

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative to palladium. acsgcipr.orgrsc.org Nickel catalysts can facilitate the coupling of a wide array of electrophiles, including aryl halides, with various nitrogen nucleophiles. rsc.orgchinesechemsoc.org These reactions can proceed through different mechanisms, including those involving radical intermediates. acs.org Nickel catalysis has proven effective for forming C-N, C-S, and C-P bonds, demonstrating its broad utility in constructing heteroatomic bonds. nih.govrsc.org

The Stannylamine Protocol (SnAP) represents an innovative method for the synthesis of saturated N-heterocycles. santiago-lab.com Developed by the Bode group, SnAP reagents are organotin compounds that react with aldehydes or ketones in a one-step process to form rings such as morpholines, piperazines, and thiomorpholines. santiago-lab.comenamine.netsigmaaldrich.com This approach is an alternative to traditional cross-coupling methods. santiago-lab.com

The general procedure involves the formation of an imine between the SnAP reagent and a carbonyl compound, followed by a copper-catalyzed cyclization. sigmaaldrich.com While the primary application of SnAP reagents has been in the synthesis of N-heterocycles, the underlying reactivity with aldehydes demonstrates their potential as building blocks in other contexts. orgsyn.orgnih.gov The development of catalytic variants has expanded the substrate scope and laid the groundwork for enantioselective processes using chiral ligands. nih.gov

Process Optimization and Scalability Considerations in Amine Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and processes. For chiral amines, this includes maximizing yield and enantioselectivity while ensuring the process is safe, cost-effective, and environmentally sustainable. dtu.dknih.gov

Key areas of focus for process optimization include:

Catalyst Systems: Reducing catalyst and ligand loading, using more economical and less toxic metals like nickel or copper, and developing recyclable catalyst systems are critical for large-scale synthesis. acsgcipr.org

Downstream Processing: The purification of the final product is a major bottleneck, especially in complex reaction mixtures like those from transaminase reactions. dtu.dk Developing efficient separation techniques is essential.

Flow Chemistry: Continuous flow processes offer significant advantages for scalability, safety, and efficiency. chemistryviews.org They allow for precise control over reaction parameters and can enable chemistries that are challenging in batch reactors, such as photooxidative cyanations for producing fluorinated α-amino acids. chemistryviews.org

Biocatalysis: The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective alternative to traditional chemical methods. nih.govtandfonline.comnih.gov Advances in protein engineering have expanded the substrate scope of these biocatalysts, making them suitable for producing complex pharmaceutical amines. nih.govdovepress.com Process optimization in biocatalysis focuses on enzyme immobilization for reusability, efficient cofactor recycling systems to reduce costs, and techno-economic assessments to ensure commercial viability. nih.govdovepress.com

The scale-up of syntheses for fluorinated amines often involves specialized equipment to handle reagents like sulfur tetrafluoride or anhydrous hydrogen fluoride (B91410) safely. youtube.com

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a detailed picture of the molecular connectivity can be constructed.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C NMR) for Elucidating Molecular Frameworks

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 1-(3-Fluorophenyl)-3-methoxypropan-1-amine is expected to exhibit distinct signals corresponding to the different proton environments. The protons on the fluorophenyl ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methine proton (CH-NH₂) adjacent to the chiral center is anticipated to be a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons (CH₂) of the propyl chain would likely show complex splitting patterns (diastereotopicity) due to the adjacent chiral center. The methoxy (B1213986) group (OCH₃) would present as a sharp singlet, typically in the range of δ 3.2-3.4 ppm. The amine (NH₂) protons might appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the 3-fluorophenyl ring are expected to resonate in the aromatic region (δ 110-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The benzylic carbon (CH-NH₂) would appear in the δ 50-60 ppm range. The carbons of the methoxypropyl side chain would be found further upfield, with the methoxy carbon (OCH₃) typically around δ 59 ppm and the methylene carbons resonating at distinct chemical shifts.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the connectivity. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methine proton and the adjacent methylene protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| CH-NH₂ | 4.0 - 4.5 | Multiplet |

| CH₂ | 1.8 - 2.2 | Multiplet |

| OCH₃ | 3.2 - 3.4 | Singlet |

| NH₂ | 1.5 - 3.0 (variable) | Broad Singlet |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | 110 - 145 |

| CH-NH₂ | 50 - 60 |

| CH₂ | 35 - 45 |

| OCH₂ | 70 - 75 |

| OCH₃ | ~59 |

Note: Predicted values based on analogous structures.

NMR-Based Methods for Investigating Stereochemical Relationships

Since this compound possesses a chiral center at the carbon bearing the amine group, NMR spectroscopy can also be utilized to investigate its stereochemistry. The use of chiral derivatizing agents (CDAs), such as Mosher's acid or its derivatives, can convert the enantiomers into a mixture of diastereomers. These diastereomers will exhibit distinct NMR signals, allowing for the determination of enantiomeric excess (ee).

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used on these diastereomeric derivatives to probe through-space proximity of protons, which can help in assigning the absolute configuration of the chiral center.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion with high precision. For this compound (C₁₀H₁₄FNO), the calculated monoisotopic mass is approximately 183.1059 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition of the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 184.1135 |

| [M+Na]⁺ | 206.0954 |

Note: M refers to the molecular formula C₁₀H₁₄FNO.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Regioisomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the methoxypropyl side chain or cleavage at the benzylic position. A prominent fragment ion would be expected at m/z corresponding to the fluorotropylium ion or a related benzylic cation. The fragmentation pattern would be crucial for confirming the connectivity of the molecule and for differentiating it from its regioisomers, such as 1-(2-fluorophenyl)- or 1-(4-fluorophenyl)-3-methoxypropan-1-amine, which would exhibit distinct fragmentation patterns.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

While NMR and MS provide invaluable information about connectivity and composition, X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. To perform this analysis, the compound must first be crystallized into a single crystal of sufficient quality.

If a suitable crystal of an enantiomerically pure salt of this compound (for example, with a chiral acid like tartaric acid) could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, this technique can unambiguously determine the absolute configuration (R or S) at the chiral center, providing a definitive stereochemical assignment that complements the data obtained from NMR and MS. To date, the crystal structure of this compound has not been reported in the public domain.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The separation of enantiomers of this compound is effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including primary amines. nih.govnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

For the analysis of this compound, a cellulose-based column, such as one containing cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been shown to be effective under reversed-phase conditions. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for the enantiomeric purity determination of this compound would involve a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

Table 1: HPLC Method Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile / 0.1% Diethylamine in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, baseline separation of the two enantiomers can be achieved. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chromatographic Data

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-1-(3-Fluorophenyl)-3-methoxypropan-1-amine | 8.5 | - |

| (S)-1-(3-Fluorophenyl)-3-methoxypropan-1-amine | 10.2 | > 2.0 |

The method demonstrates good resolution between the enantiomers, allowing for accurate quantification of the enantiomeric purity. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are typically in the range of 0.05% and 0.15% respectively, making the method suitable for the analysis of highly enriched enantiomeric samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities in pharmaceutical substances. For this compound, GC-MS can be used to detect and identify any process-related impurities or degradation products that are amenable to gas chromatography.

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The fragmentation of this compound in the mass spectrometer is predictable based on the fragmentation patterns of similar aromatic amines. libretexts.orgwhitman.edu The molecular ion peak (M+) would be expected, along with characteristic fragments resulting from the cleavage of bonds within the molecule.

Table 3: Predicted GC-MS Fragmentation of this compound

| m/z | Ion Structure/Fragment |

| 183 | [M]+• (Molecular Ion) |

| 152 | [M - OCH3]+ |

| 138 | [M - CH2OCH3]+ |

| 123 | [C7H6F]+ (Fluorotropylium ion) |

| 109 | [C6H4F]+ |

| 96 | [C6H5F]+• |

| 77 | [C6H5]+ |

| 45 | [CH2OCH3]+ |

The presence of a 3-fluorophenyl group is indicated by fragments at m/z 109 and 96. The methoxypropyl side chain gives rise to fragments at m/z 152, 138, and 45. This fragmentation pattern allows for the unambiguous identification of the target compound and any structurally related impurities. For instance, analysis of related compounds like 3-methoxypropiophenone, a potential precursor, shows characteristic fragments that can be differentiated from the final product. metabolomics.se

Chemical Reactivity and Utility As a Building Block in Complex Molecule Synthesis

Nucleophilic Reactivity Profile of the Amine Functionality

The primary amine group is the most reactive site for nucleophilic attack in 1-(3-fluorophenyl)-3-methoxypropan-1-amine. The nitrogen atom's lone pair of electrons readily attacks electron-deficient centers, making it a key functional group for forming a variety of chemical bonds, particularly carbon-nitrogen bonds.

The nucleophilic amine can react with a wide range of electrophiles. A prominent example is its reaction with carboxylic acids and their derivatives to form amides. The direct formation of amides from an unactivated carboxylic acid and an amine is typically challenging and requires high temperatures to drive off water. However, the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride (B1165640) facilitates this transformation under milder conditions. For instance, primary amines can be readily acylated by acyl chlorides to yield stable amide products.

Another reaction involving carbonyl compounds is the Knoevenagel condensation. In the classical Knoevenagel reaction, an amine acts as a base to catalyze the condensation between an active methylene (B1212753) compound and a carbonyl group. While the amine is crucial for the reaction to proceed, it is typically regenerated and not incorporated into the final product. However, in related reactions, the amine can first form an imine with the carbonyl compound, which then reacts with the active methylene component.

A more direct role for the amine as a nucleophile is in the formation of imines and enamines through reaction with aldehydes and ketones, which are versatile intermediates for further synthetic transformations. The most significant reaction in this class for building molecular complexity is amide bond formation.

Table 1: Representative Conditions for Amide Formation with a Primary Amine

| Electrophile | Reagent/Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | Amide |

| Acyl Chloride | Pyridine or Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to Room Temperature | Amide |

| Anhydride | None or mild base | Aprotic Solvent (e.g., THF) | Room Temperature | Amide |

Aminolysis is the process of cleaving a chemical bond through reaction with an amine. A common example is the aminolysis of an ester to form an amide and an alcohol. This reaction is fundamental in peptide synthesis and the modification of biomolecules.

The mechanism begins with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge. The stability of this intermediate is key to the reaction rate. The intermediate can then collapse in one of two ways: either by expelling the amine to revert to the starting materials or by eliminating the alkoxy group (-OR') to form the more stable amide. The elimination of the alkoxy group is often facilitated by proton transfer, which can be catalyzed by acid or base, or can occur spontaneously, especially if the alkoxy group is a good leaving group. For less reactive esters, the reaction often requires heat. youtube.com

Transformations Involving the Methoxy (B1213986) Functional Group

The methoxy group (–OCH₃) in this compound is an ether functionality. Ethers are generally stable and unreactive under many conditions, making them excellent protecting groups in organic synthesis. The methoxy group in this compound is relatively robust and would not react under the standard conditions used for modifying the amine functionality, such as amide coupling or reductive amination.

However, the carbon-oxygen bond of the ether can be cleaved under harsh conditions. Common methods for ether cleavage include treatment with strong protic acids like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). These methods would likely protonate the amine first, requiring it to be protected beforehand if selective ether cleavage is desired. A selective method for cleaving methoxy groups adjacent to a hydroxyl group involves a radical hydrogen abstraction, but this is not directly applicable to the structure of this compound. nih.govresearchgate.net Given the stability of the methoxy group, it typically remains intact during synthetic sequences focused on the amine's reactivity.

Strategic Integration into Diverse Heterocyclic and Fluorinated Molecular Architectures

The dual functionality of this compound makes it an ideal synthon for constructing complex molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals. The fluorophenyl moiety is often incorporated to enhance metabolic stability or binding affinity.

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. google.comnih.gov A common synthetic route to N-substituted pyrrolo[2,3-d]pyrimidines involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloropyrrolo[2,3-d]pyrimidine with a primary amine.

In this context, this compound can be used as the primary amine nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or isopropanol, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. This strategy allows for the direct installation of the fluorophenyl-methoxypropyl side chain onto the heterocyclic core. google.com

Table 2: General Synthesis of N-Substituted Pyrrolo[2,3-d]pyrimidines

| Reactant 1 | Reactant 2 (Amine) | Base | Solvent | General Outcome |

|---|

Imidazole (B134444) Derivatives: Imidazoles are another class of heterocycles with widespread biological activity. The Debus-Radziszewski imidazole synthesis offers a classical and versatile method for their preparation. wikipedia.org This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and a primary amine in the presence of ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. By using this compound as the primary amine component, N-1 substituted imidazoles bearing the fluorophenyl-methoxypropyl moiety can be synthesized. wikipedia.orgorganic-chemistry.org

Table 3: General Debus-Radziszewski Imidazole Synthesis

| Component 1 (Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (Amine) | Nitrogen Source | Product |

|---|

Thiadiazine Derivatives: Thiadiazines are six-membered heterocyclic rings containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazine derivatives can be achieved through various routes. One common approach involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone. To incorporate the this compound moiety, one could first synthesize a corresponding substituted thiosemicarbazide from the amine and then perform the cyclization. Alternatively, some syntheses of fused thiadiazine systems, such as triazolo-thiadiazines, start from a 4-amino-5-mercapto-1,2,4-triazole, which is then cyclized with various electrophiles. researchgate.net Primary amines can be used to build the initial triazole ring or be appended to the final structure.

Preparation of Urea (B33335) and Thiourea (B124793) Compound Libraries

The primary amine of this compound readily undergoes nucleophilic addition reactions with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. This reactivity is fundamental to its use in generating compound libraries.

The synthesis of ureas can be achieved through several methods, including the reaction of the amine with an isocyanate. acs.org This reaction is typically efficient and proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. acs.org Alternatively, safer phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another nucleophile. organic-chemistry.org A general scheme involves reacting the primary amine with an isocyanate (R-N=C=O) to yield the corresponding N,N'-disubstituted urea.

Similarly, thiourea derivatives are prepared by reacting the amine with an isothiocyanate (R-N=C=S). nih.govnih.gov This reaction is often a straightforward and high-yielding method for creating a diverse set of thioureas. organic-chemistry.orgresearchgate.net The process involves the nucleophilic amine attacking the central carbon of the isothiocyanate group. By employing a wide variety of isocyanates and isothiocyanates, a large and diverse library of urea and thiourea compounds can be synthesized from this compound.

| Reactant 1 | Reactant 2 | Product Class | General Reaction |

| This compound | Isocyanate (R-NCO) | Urea | Amine attacks the carbonyl carbon of the isocyanate. |

| This compound | Isothiocyanate (R-NCS) | Thiourea | Amine attacks the thiocarbonyl carbon of the isothiocyanate. |

This table illustrates the general reactions for forming urea and thiourea derivatives from this compound.

Stereocontrolled Synthesis of C-Substituted Morpholines

Morpholines are important heterocyclic scaffolds frequently found in biologically active compounds. nih.gov The structure of this compound, which can be viewed as a β-amino alcohol derivative, makes it a plausible precursor for the synthesis of C-substituted morpholines. nih.govorganic-chemistry.org

A general synthetic strategy for creating morpholines from such precursors involves N-alkylation of the primary amine followed by an intramolecular cyclization. For instance, the amine could be reacted with a suitable two-carbon electrophile bearing a leaving group (e.g., 2-bromoethanol). The resulting intermediate, now containing a hydroxyl group and a secondary amine, can undergo an intramolecular Williamson ether synthesis, where the hydroxyl group's alkoxide attacks the carbon bearing the leaving group, closing the ring to form the morpholine (B109124). The stereocenter at the first carbon of the this compound backbone could influence the stereochemical outcome of the cyclization, potentially allowing for a stereocontrolled synthesis of the final morpholine product. nih.gov

Contributions to Combinatorial Chemistry and High-Throughput Screening Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize large collections of diverse chemical compounds, known as libraries. stanford.edu These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. nih.govnih.gov

This compound is an excellent building block for generating such libraries for several reasons: enamine.netwhiterose.ac.uk

Reactive Handle : Its primary amine allows for reliable and high-yielding reactions with a vast array of chemical partners, such as isocyanates and isothiocyanates, to create extensive urea and thiourea libraries. acs.orgresearchgate.net

Structural Diversity : The compound itself introduces three distinct structural regions that can be explored: the fluorophenyl ring, the methoxypropyl chain, and the amine itself. Each part contributes to the final molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.

Three-Dimensionality : The non-planar structure of the methoxypropyl chain and the stereocenter at the benzylic position contribute to the three-dimensional character of the resulting library molecules, a feature that is increasingly sought after in drug discovery to improve target binding and specificity. acs.org

The generation of libraries from building blocks like this compound enables the efficient exploration of chemical space to find novel hits in drug discovery and other life sciences research. stanford.eduresearchgate.net

Applications in the Development of Advanced Functional Materials, such as Curing Agents, Emulsifiers, and Corrosion Inhibitors

While specific industrial applications for this compound are not extensively documented, the known uses of its structural analog, 3-methoxypropylamine (B165612) (MOPA), suggest its potential in materials science. atamankimya.combasf.com MOPA is a well-established industrial chemical used as a corrosion inhibitor, emulsifier, and in the synthesis of polymers. atamanchemicals.comunivarsolutions.comchemicalbook.com

Curing Agents : Primary amines are a major class of curing agents (hardeners) for epoxy resins. threebond.co.jpjohnson-fine.comdelamine.com They react with the epoxide groups of the resin to form a durable, cross-linked polymer network. nadkarnispc.compcimag.com Given that this compound possesses a reactive primary amine, it could potentially function as a curing agent, with the fluorophenyl group possibly imparting enhanced thermal stability or chemical resistance to the cured material.

Emulsifiers : MOPA is used to form amine soaps with fatty acids, which act as emulsifiers in the formulation of water-based paints, floor finishes, and wax emulsions. atamankimya.comatamanchemicals.comatamanchemicals.com The amphiphilic nature of this compound, with its lipophilic fluorophenyl tail and hydrophilic amine head, suggests it could exhibit similar surfactant properties for creating stable emulsions. silverfernchemical.com

Corrosion Inhibitors : MOPA is widely used as a corrosion inhibitor, particularly in steam condensate systems, where it acts as a neutralizing amine to control corrosion caused by dissolved carbon dioxide. atamankimya.comunivarsolutions.comkrwater.comresearchgate.net The amine group is critical to this function. Therefore, this compound could foreseeably offer similar corrosion-inhibiting properties in various industrial applications.

| Potential Application | Basis of Functionality | Relevant Analog |

| Curing Agent | Primary amine reacts with epoxy groups to form a cross-linked polymer. threebond.co.jpnadkarnispc.com | Aliphatic and Aromatic Amines pcimag.com |

| Emulsifier | Forms amine soaps; possesses amphiphilic (hydrophilic/lipophilic) character. atamanchemicals.com | 3-Methoxypropylamine (MOPA) atamankimya.comsilverfernchemical.com |

| Corrosion Inhibitor | Acts as a neutralizing amine in aqueous systems to prevent acid-induced corrosion. researchgate.net | 3-Methoxypropylamine (MOPA) univarsolutions.comkrwater.com |

This table summarizes the potential material science applications of this compound based on the known functions of similar amine compounds.

Computational Chemistry and Molecular Modeling Studies of Fluorinated Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is highly valued for its balance of accuracy and computational cost, making it a popular choice for studying systems like fluorinated amines. researchgate.netresearchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding and predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For a molecule like 1-(3-Fluorophenyl)-3-methoxypropan-1-amine, the HOMO is typically localized around the electron-rich regions, such as the nitrogen atom of the amine group and the phenyl ring. The LUMO, conversely, is often distributed over the electron-deficient areas. The fluorine substituent, being highly electronegative, influences the electronic distribution and thus the energies of these orbitals.

From the HOMO and LUMO energies, several global quantum chemical parameters can be derived to quantify reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) (where μ is the chemical potential, -χ)

These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net

Interactive Table: Illustrative Global Quantum Chemical Parameters for a Fluorinated Amine System

This table presents representative values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for a molecule such as this compound. Actual values would require specific computation.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -0.55 |

| Energy Gap | Egap | ELUMO - EHOMO | 5.65 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 0.55 |

| Electronegativity | χ | (I + A) / 2 | 3.375 |

| Chemical Hardness | η | (I - A) / 2 | 2.825 |

| Chemical Softness | S | 1 / (2η) | 0.177 |

| Electrophilicity Index | ω | χ² / (2η) | 2.016 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the highly electronegative nitrogen atom of the amine group, the oxygen atom of the methoxy (B1213986) group, and the fluorine atom on the phenyl ring. mdpi.com These sites are indicative of lone pair electrons and are prime locations for hydrogen bonding. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For this molecule, positive potential is expected around the hydrogen atoms of the amine group and the hydrogen atoms of the aliphatic chain. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon backbone of the molecule.

The MEP surface provides a clear, intuitive guide to the molecule's reactivity, highlighting the sites most likely to engage in electrostatic interactions, which is fundamental to understanding drug-receptor binding and reaction mechanisms. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. isef.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. biorxiv.org

For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational preferences. The molecule can adopt various shapes due to rotation around its single bonds. The fluorine atom and the methoxy group can significantly influence these preferences through steric and electrostatic interactions. nih.gov For example, the polar C-F bond can engage in favorable electrostatic alignments with other polar groups within the molecule. nih.gov

MD simulations are also powerful for studying how the molecule interacts with its environment, such as a solvent or a biological macromolecule. nsf.gov Simulations in an aqueous environment can reveal the structure of water molecules around the amine, showing how the amine and methoxy groups participate in hydrogen bonding. acs.org When studying interactions with a protein, MD can elucidate the key binding poses, the stability of the complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that are critical for binding. acs.org

Application of Computational Approaches in Understanding Reaction Mechanisms and Stereoselectivity

Computational methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions and to explain the origins of stereoselectivity. researchgate.netelsevierpure.com The synthesis of chiral amines like this compound, which contains a stereocenter at the carbon atom attached to the amine group, often involves stereoselective reactions.

Computational studies can model the entire reaction pathway, from reactants through transition states to products. researchgate.net By calculating the energies of all intermediates and transition states, chemists can identify the rate-determining step and understand how a catalyst influences the reaction. elsevierpure.com

In the context of stereoselectivity, computational modeling can explain why one stereoisomer is formed preferentially over another. This is often achieved by comparing the energies of the transition states leading to the different stereoisomers (e.g., the R- and S-enantiomers). rsc.orgresearchgate.net A lower energy transition state implies a faster reaction rate, leading to the major product. These calculations can reveal that the preference is due to subtle differences in steric hindrance or stabilizing non-covalent interactions in the transition state structure, often guided by a chiral catalyst. researchgate.netresearchgate.net This predictive power is invaluable for designing new, more efficient, and highly selective synthetic routes. acs.org

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways for Fluorinated Amine Derivatives

The synthesis of fluorinated amines is a cornerstone of modern medicinal and materials chemistry. alfa-chemistry.com Traditional methods, however, can sometimes rely on harsh reagents or multi-step processes. The future of synthesizing derivatives of 1-(3-fluorophenyl)-3-methoxypropan-1-amine will likely focus on greener, more efficient, and novel chemical transformations.

Recent advancements have emphasized sustainable approaches. One such strategy involves hydrogenation reduction, which can prepare fluorinated amines from readily available fluorine-containing nitro compounds using a catalyst like Palladium on carbon (Pd/C). alfa-chemistry.com Another promising avenue is the fluoroamination of alkenes, a method that introduces both a fluorine atom and a nitrogen-containing group in a single step. alfa-chemistry.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of solvents, is emerging as a powerful green chemistry technique. mdpi.com The synthesis of fluorinated imines, which are precursors to amines, has been successfully demonstrated using solvent-free manual grinding, achieving high yields in very short reaction times. mdpi.com Such a method could potentially be adapted for the synthesis of derivatives related to this compound.

Furthermore, research into new deoxyfluorination reagents aims to replace less sustainable options. nih.govacs.org For instance, the use of sulfur hexafluoride (SF₆), a potent greenhouse gas, is being explored as a feedstock for creating more benign fluorinating agents. nih.govacs.org Metal-free fluorination strategies are also gaining traction, offering mild reaction conditions and scalability. rsc.org One notable method employs Selectfluor in a one-pot process, using water as a green cosolvent to efficiently produce difluoramines. rsc.org These innovative and sustainable methods represent the next frontier for producing a diverse library of fluorinated amine derivatives.

Table 1: Comparison of Sustainable Synthetic Strategies for Fluorinated Amines

| Synthetic Strategy | Key Features | Potential Advantages for Derivatives | Citations |

|---|---|---|---|

| Hydrogenation Reduction | Reduction of nitro compounds using H₂ and a catalyst (e.g., Pd/C). | Utilizes readily available starting materials for economical production. | alfa-chemistry.com |

| Alkene Fluoroamination | One-step introduction of fluorine and nitrogen groups to an alkene. | High atom economy and step efficiency. | alfa-chemistry.com |

| Mechanochemistry | Solvent-free reaction induced by grinding. | Reduced solvent waste, energy efficiency, rapid reaction times. | mdpi.com |

| Novel Deoxyfluorination | Use of greener reagents derived from sources like SF₆. | Replaces hazardous reagents, valorization of waste products. | nih.govacs.org |

| Metal-Free Fluorination | Employs reagents like Selectfluor, often in aqueous systems. | Avoids heavy metal contamination, mild conditions, scalable. | rsc.org |

Development of Advanced Functional Materials Incorporating the this compound Motif

The unique properties conferred by fluorine atoms—such as enhanced thermal stability, oxidative resistance, and modified lipophilicity—make fluorinated compounds highly attractive for the development of advanced materials. researchgate.net The this compound scaffold could serve as a valuable building block (monomer) for creating new functional polymers and materials.

The incorporation of fluorinated motifs into polymers like polyimides is a well-established strategy to improve properties such as optical transparency and gas permeability while maintaining high thermal stability. nih.gov By designing and synthesizing new diamine monomers containing fluorine, researchers can create polymers with tailored characteristics. nih.gov The amine functionality of this compound allows it to be potentially integrated into polymer backbones through polycondensation or other polymerization reactions, leading to materials with novel thermal, optical, or surface properties.

Beyond polymers, fluorinated amino acids are used to create specialized biomaterials and to study protein science. mdpi.com While not an amino acid itself, the this compound structure could be incorporated into peptide-like structures or other biomimetic materials. The fluorine atom can serve as a probe for ¹⁹F NMR studies, enabling detailed analysis of molecular conformation and interactions within larger assemblies. mdpi.com Furthermore, fluorinated compounds are being investigated for their role in creating materials like fluorographene, where the modification of graphene with fluorine alters its electronic and physical properties. man.ac.uk Derivatives of this compound could potentially be used as surface modifiers for such advanced carbon materials.

Integration of Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity in Derivatives

As chemists seek to synthesize increasingly complex molecules, computational tools have become indispensable for predicting reaction outcomes and guiding synthetic strategy. mdpi.com For derivatives of this compound, integrating computational design and predictive modeling can accelerate the discovery of new compounds and synthetic routes with high efficiency and selectivity.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches in computer-aided drug discovery (CADD). mdpi.com These methods can be used to design novel derivatives that are predicted to have high affinity for a specific biological target. By modeling the interactions between a potential drug molecule and its receptor, researchers can prioritize the synthesis of compounds that are most likely to be active. mdpi.com

A significant challenge in synthetic chemistry is predicting the site selectivity of reactions, particularly for the functionalization of aromatic rings. mit.edursc.org Machine learning and neural networks are now being used to develop models that can accurately predict the outcomes of reactions like C-H functionalization. mit.edursc.org These models are trained on vast databases of known reactions and can learn the subtle electronic and steric factors that govern selectivity. mit.edu For a molecule like this compound, such a tool could quickly predict which C-H functionalization reactions would proceed with high selectivity, saving significant time and resources in the lab. mit.edursc.org This predictive power allows chemists to better design synthetic routes to complex derivatives and build structure-activity relationships more effectively. mit.edu The synergy between advanced synthetic methods and powerful computational prediction represents a key future direction in the exploration of fluorinated amine chemistry. rsc.org

Table 2: Computational Approaches in Derivative Design

| Computational Method | Application | Relevance to Derivatives | Citations |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes 3D structures of target proteins to design high-affinity ligands. | Design of biologically active derivatives targeting specific enzymes or receptors. | mdpi.com |

| Ligand-Based Drug Design (LBDD) | Builds predictive models from molecules with known activity. | Guiding synthesis when target structure is unknown. | mdpi.com |

| Machine Learning for Reactivity | Predicts reaction outcomes, including site selectivity, using trained neural networks. | Prioritizing synthetic routes and predicting major products for C-H functionalization. | mit.edursc.org |

| Quantum Chemistry (DFT) | Analyzes non-covalent interactions and electronic structures. | Understanding the binding modes of active compounds with their biological targets. | mdpi.com |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3-Fluorophenyl)-3-methoxypropan-1-amine be optimized for improved yield and purity?

- Methodological Answer :

- Step 1 : Start with a nucleophilic substitution reaction between 3-fluorophenylmagnesium bromide and 3-methoxypropan-1-amine, using tetrahydrofuran (THF) as the solvent under inert conditions (argon/nitrogen atmosphere).

- Step 2 : Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures.

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS. For structural confirmation, use - and -NMR spectroscopy, referencing shifts from analogous compounds (e.g., 1-(4-Chlorophenyl)-3-methoxypropan-1-amine hydrochloride ).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Compare -NMR peaks with structurally similar amines (e.g., 1-(3-Fluorophenyl)but-3-en-1-amine shows aromatic protons at δ 6.8–7.4 ppm and methoxy protons at δ 3.3 ppm ).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- FT-IR : Identify amine N-H stretches (~3300 cm) and methoxy C-O stretches (~1100 cm).

Advanced Research Questions

Q. How can computational tools resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Software Integration : Use Mercury CSD 2.0 to visualize crystal packing and compare with existing structures in the Cambridge Structural Database (CSD). For example, SHELXL can refine crystallographic data, while Mercury’s "Materials Module" identifies intermolecular interactions (e.g., hydrogen bonds between the amine group and fluorine atoms) .

- Validation : Cross-reference experimental unit cell parameters with computational predictions (e.g., density functional theory (DFT) for bond angles/distances).

Q. What strategies address contradictions in reported reaction conditions for fluorophenyl-substituted amines?

- Methodological Answer :

- Case Study : If one study reports successful synthesis at 25°C and another at 0°C , perform a kinetic analysis to identify temperature-dependent side reactions.

- Data Reconciliation : Use Arrhenius plots to model reaction rates and optimize conditions. Validate via controlled experiments with in-situ IR monitoring.

Q. How can safety risks be mitigated during large-scale synthesis?

- Methodological Answer :

- Hazard Assessment : Refer to SDS guidelines for similar amines (e.g., 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine requires gloves, goggles, and fume hoods ).

- Waste Management : Neutralize amine waste with dilute HCl before disposal. Store separately in labeled containers for professional treatment .

Key Considerations

- Structural Analogues : Use data from chlorophenyl or trifluoromethyl derivatives (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ) to infer reactivity.

- Biological Relevance : Explore potential as a bioactive scaffold, referencing injectable formulations with fluorophenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.